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Compound of Interest

Compound Name: Acridine homodimer

Cat. No.: B149146 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for performing R-banding on metaphase

chromosomes using the fluorescent dye Acridine Orange. This technique is valuable for the

analysis of chromosomal deletions or translocations, particularly those involving the telomeric

regions. The protocol is based on the differential staining of DNA, where GC-rich regions

fluoresce differently from AT-rich regions after specific pretreatment.

Principle
R-banding is a cytogenetic technique that produces a banding pattern on chromosomes that is

the reverse of G-banding. The procedure involves a heat denaturation step in a hot phosphate

buffer, which is thought to preferentially denature AT-rich DNA regions. Subsequent staining

with Acridine Orange, a fluorescent intercalating dye, results in differential fluorescence along

the chromosome. Acridine Orange fluoresces yellow-green when bound to double-stranded

DNA (GC-rich regions) and orange-red when bound to single-stranded DNA (AT-rich regions).

[1][2] This differential staining allows for the visualization of distinct bands, with the R-bands

(GC-rich) appearing as yellow-green fluorescent regions.[1]
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Reagent Composition Preparation Instructions

Phosphate Buffer (pH 6.5)
0.07 M Na₂HPO₄·12H₂O and

0.07 M KH₂PO₄

Mix 32 ml of 0.07 M

Na₂HPO₄·12H₂O with 68 ml of

0.07 M KH₂PO₄. Adjust pH to

6.5 by adding more 0.07 M

Na₂HPO₄·12H₂O as needed.

[1]

Acridine Orange Staining

Solution (0.01%)

Acridine Orange and

Phosphate Buffer (pH 6.5)

Dissolve Acridine Orange in

the prepared phosphate buffer

to a final concentration of

0.01%.

Fixative Methanol and Acetic Acid

Prepare a fresh 3:1 mixture of

methanol and glacial acetic

acid.

Hypotonic Solution
0.075 M Potassium Chloride

(KCl)

Dissolve KCl in distilled water

to a final concentration of

0.075 M.

Table 2: Experimental Parameters
Parameter Condition Duration

Cell Culture Incubation 37°C in 5% CO₂ atmosphere 72 hours[3]

Colcemid Treatment 0.5 µg/mL final concentration 15–30 minutes[3]

Hypotonic Treatment 37°C 10–12 minutes[3]

Fixation 4°C 10 minutes (repeat twice)[3]

Heat Denaturation 85°C in Phosphate Buffer 10–30 minutes[1]

Staining Room Temperature 4–6 minutes[1]

Rinsing Room Temperature 1.5–3 minutes[1]
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I. Cell Culture and Harvesting
Inoculate 0.5 mL of heparinized whole blood into a culture tube containing 10 mL of

appropriate culture medium.

Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.[3]

Add Colcemid solution to a final concentration of 0.5 µg/mL to arrest cells in metaphase.

Incubate for an additional 15–30 minutes.[3]

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifuging at 500 x

g for 5 minutes.[3]

Discard the supernatant.

II. Chromosome Preparation
Resuspend the cell pellet in 5–10 mL of pre-warmed (37°C) 0.075 M KCl hypotonic solution

and incubate for 10–12 minutes at 37°C.[3]

Centrifuge at 500 x g for 5 minutes and discard the supernatant.[3]

Gently resuspend the cell pellet by agitation and add 5–10 mL of fresh, ice-cold fixative (3:1

methanol:acetic acid) drop-by-drop while vortexing.[3]

Incubate at 4°C for 10 minutes.[3]

Repeat the centrifugation and fixation steps twice.[3]

After the final wash, resuspend the cell pellet in a small volume (0.5–1 mL) of fresh fixative.

Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

III. R-Banding Procedure
Pre-warm the phosphate buffer (pH 6.5) to 85°C in a Coplin jar.[1]
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Incubate the slides with prepared chromosome spreads in the hot phosphate buffer for 10 to

30 minutes.[1]

Stain the slides in 0.01% Acridine Orange solution for 4 to 6 minutes.[1]

Rinse the slides in phosphate buffer (pH 6.5) for 1.5 to 3 minutes.[1]

Mount the slides with the same phosphate buffer and a coverslip. Do not seal the coverslip.

[1]

IV. Microscopic Analysis
Examine the slides using a fluorescence microscope equipped with appropriate filters for

Acridine Orange (e.g., excitation: 450-490 nm; suppression: 515 nm).[1]

R-bands will appear as yellow-green fluorescent regions, while G/Q bands will be orange-

red.[1]
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Caption: Experimental workflow for Acridine Orange R-Banding.
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Caption: Acridine Orange binding to DNA and resulting fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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